molecular formula C18H17Cl2NO4 B602129 Aceclofenac Ethyl Ester CAS No. 139272-67-6

Aceclofenac Ethyl Ester

Cat. No. B602129
CAS RN: 139272-67-6
M. Wt: 382.25
InChI Key:
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Description

Aceclofenac Ethyl Ester is a potential impurity found in commercial preparations of aceclofenac . It is an oral non-steroidal anti-inflammatory drug (NSAID) with marked anti-inflammatory and analgesic properties used to treat osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .


Synthesis Analysis

Aceclofenac Ethyl Ester is synthesized by establishing an ester linkage between aceclofenac and paracetamol in the presence of dry pyridine and POCl3 .


Molecular Structure Analysis

The molecular formula of Aceclofenac Ethyl Ester is C18H17Cl2NO4 .


Chemical Reactions Analysis

Aceclofenac Ethyl Ester is a potential impurity found in commercial preparations of aceclofenac . It is also reported that a validated reversed phase-high performance liquid chromatographic (RP-HPLC) method is used for simultaneous estimation of aceclofenac drug substance and its related traces impurities in the solid dosage form .


Physical And Chemical Properties Analysis

The molecular formula of Aceclofenac Ethyl Ester is C18H17Cl2NO4 and it has a molecular weight of 382.24 .

Scientific Research Applications

Anti-Inflammatory Applications

Aceclofenac Ethyl Ester is a non-steroidal anti-inflammatory drug used for pain relief and inflammation in certain joint disorders . It has been shown to have potent analgesic and anti-inflammatory activities, similar to indomethacin and diclofenac .

Topical Gel Formulation

Due to the hydrophobicity (BCS class II) of aceclofenac, its formulation into a topical gel is challenging . However, a polymer-based emulgel formulation of aceclofenac with a microemulsion base has been developed and assessed for its anti-inflammatory activity .

Improved Drug Solubility

The microemulsion base improved the solubility of the drug, enhancing the delivery in a sustained manner . This leads to an effective anti-inflammatory activity .

Synthesis of Process Related Impurities

The process related impurities of aceclofenac listed in British Pharmacopoeia have been synthesized by modified methods and characterized by FT IR, MS and 1H NMR data .

Safety Profile

Due to its preferential cyclooxygenase-2 (COX-2) blockade, it has better safety than conventional non-steroidal anti-inflammatory drugs (NSAIDs) with respect to adverse effects on gastrointestinal and cardiovascular system .

Long Term Management of Rheumatoid Arthritis, Osteoarthritis and Ankylosing Spondylitis

Aceclofenac Ethyl Ester is indicated for long term management of rheumatoid arthritis, osteoarthritis and ankylosing spondylitis .

Treatment of Mild to Moderate Pain and Post-Operative Pain

It is also widely used in condition of mild to moderate pain and post-operative pain .

Treatment of Dysmenorrhoea, Musculoskeletal Trauma and Gonalgia

Aceclofenac Ethyl Ester is also used in the treatment of dysmenorrhoea, musculoskeletal trauma and gonalgia .

Safety And Hazards

Aceclofenac Ethyl Ester is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Aceclofenac is a useful option for the management of pain and inflammation across a wide range of painful conditions . It is generally well tolerated and appears to have a more favorable GI profile than other NSAIDs .

properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYJDOPEHMRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676223
Record name 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aceclofenac Ethyl Ester

CAS RN

139272-67-6
Record name 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139272-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl aceclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACECLOFENAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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